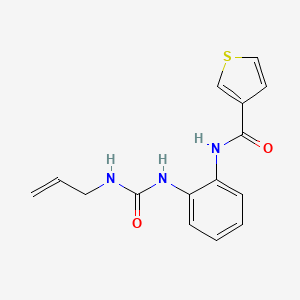

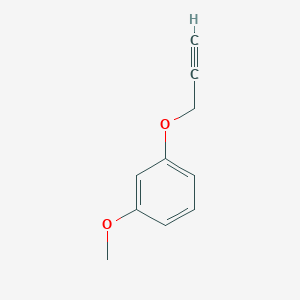

![molecular formula C9H9BrN4O B2896491 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 1820706-68-0](/img/structure/B2896491.png)

6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide is a compound that has been studied for its potential anticonvulsant properties . It carries biologically active hydrazone functionality and suitably substituted 1,2,4-triazole moieties .

Synthesis Analysis

The synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide involves the use of imidazo[1,2-a]pyridines carrying hydrazone and 1,2,4-triazoles . The reaction sequence employed for the synthesis of target compounds is given in the referenced paper .Molecular Structure Analysis

The molecular structure of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide is characterized by various spectral techniques such as FTIR, 1H NMR, 13C NMR, and mass spectral and elemental analysis studies . In the FTIR spectrum, new peaks at 3,448, 3,256, and 3,159 cm−1 have appeared corresponding to hydrazidic NH and NH2 groups, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide include a molecular weight of 269.1 . The compound has an IUPAC name of 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Antituberculosis Agent

Imidazo[1,2-a]pyridine analogues have been reported to show in vitro anti-tuberculosis (TB) activity. A set of nine 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated activity against replicating and non-replicating strains of Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . The compound “6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide” could potentially be explored for similar antituberculosis applications.

Material Science: Structural Character

The imidazopyridine scaffold is recognized for its wide range of applications in medicinal chemistry and is also useful in material science due to its structural character . The specific compound could be investigated for its properties and potential applications in material science.

Organic Syntheses: Pharmaceutical Intermediates

Compounds like 6-Bromoimidazo[1,2-a]pyridine have been used as intermediates in organic syntheses . “6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide” may serve as a valuable intermediate for the synthesis of various pharmaceuticals.

Drug Development: Drug Prejudice Scaffold

The imidazopyridine moiety is considered a “drug prejudice” scaffold due to its prevalence in drug development . The bromo and methyl groups present in “6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide” may offer unique interactions with biological targets, making it a candidate for drug development studies.

Zukünftige Richtungen

The future directions for the study of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide could involve further exploration of its anticonvulsant properties and potential applications in medicinal chemistry. The discovery of new safer antiepileptic drugs (AEDs) with proper mechanisms of action may circumvent the shortcomings of current anticonvulsants .

Eigenschaften

IUPAC Name |

6-bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN4O/c1-5-6(10)2-3-8-12-7(4-14(5)8)9(15)13-11/h2-4H,11H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCPEDXGOPKYRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=NC(=CN12)C(=O)NN)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

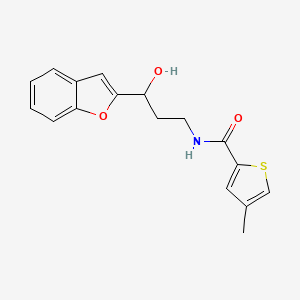

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2896409.png)

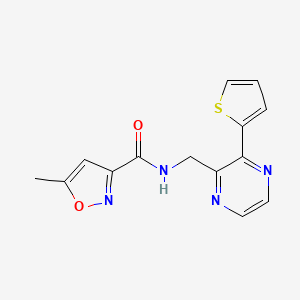

![5-Chloro-2-[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2896413.png)

![4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2896415.png)

![Tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B2896418.png)

![(2E)-2-[(3-nitrophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2896422.png)

![2-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2896423.png)

![4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride](/img/structure/B2896424.png)